molecular formula C9H12N2O4 B12388463 1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12388463
M. Wt: 212.20 g/mol
InChI Key: FDCFKLBIAIKUKB-ATRFCDNQSA-N
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Description

1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleosides. It is structurally characterized by a pyrimidine ring attached to a sugar moiety, specifically a 4-hydroxy-5-methyloxolan-2-yl group. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves the coupling of a pyrimidine base with a sugar derivative. One common method includes the use of a protected sugar derivative, which undergoes glycosylation with a pyrimidine base under acidic or basic conditions. The protecting groups are then removed to yield the desired nucleoside.

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis, where enzymes such as nucleoside phosphorylases catalyze the formation of the nucleoside from a pyrimidine base and a sugar phosphate. This method is advantageous due to its high specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 4-keto-5-methyloxolan-2-yl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated nucleosides.

Scientific Research Applications

1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting their activity and preventing the replication of viral or cancerous cells.

Comparison with Similar Compounds

  • 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Uniqueness: 1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of a methyl group on the sugar moiety. This structural feature can influence its biological activity and its interaction with enzymes, making it distinct from other similar nucleosides.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1

InChI Key

FDCFKLBIAIKUKB-ATRFCDNQSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

CC1C(CC(O1)N2C=CC(=O)NC2=O)O

Origin of Product

United States

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